Cas no 1065074-77-2 (2-(Benzyloxy)-1-chloro-4-methylbenzene)
2-(Benzyloxy)-1-chloro-4-methylbenzene Chemical and Physical Properties
Names and Identifiers
-
- 2-(Benzyloxy)-1-chloro-4-methylbenzene
- 1-chloro-4-methyl-2-phenylmethoxybenzene
- CS-0211802
- DTXSID20674585
- BS-22762
- MFCD11053830
- 3-Benzyloxy-4-chlorotoluene
- 1065074-77-2
-
- Inchi: 1S/C14H13ClO/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
- InChI Key: XVOREKXLRMZNBK-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C)=CC=1OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 232.06500
- Monoisotopic Mass: 232.0654927g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Density: 1.149±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.014 g/l) (25 º C),
- PSA: 9.23000
- LogP: 4.22740
2-(Benzyloxy)-1-chloro-4-methylbenzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-(Benzyloxy)-1-chloro-4-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1282472-1g |
2-(Benzyloxy)-1-chloro-4-methylbenzene |
1065074-77-2 | 96% | 1g |
¥615.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1282472-5g |
2-(Benzyloxy)-1-chloro-4-methylbenzene |
1065074-77-2 | 96% | 5g |
¥1477.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1282472-10g |
2-(Benzyloxy)-1-chloro-4-methylbenzene |
1065074-77-2 | 96% | 10g |
¥2592.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1282472-25g |
2-(Benzyloxy)-1-chloro-4-methylbenzene |
1065074-77-2 | 96% | 25g |
¥5616.00 | 2024-08-09 | |
| A2B Chem LLC | AB59183-1g |
2-(Benzyloxy)-1-chloro-4-methylbenzene |
1065074-77-2 | 96% | 1g |
$52.00 | 2024-04-20 | |
| A2B Chem LLC | AB59183-5g |
2-(Benzyloxy)-1-chloro-4-methylbenzene |
1065074-77-2 | 96% | 5g |
$142.00 | 2024-04-20 | |
| A2B Chem LLC | AB59183-10g |
2-(Benzyloxy)-1-chloro-4-methylbenzene |
1065074-77-2 | 96% | 10g |
$239.00 | 2024-04-20 | |
| A2B Chem LLC | AB59183-25g |
2-(Benzyloxy)-1-chloro-4-methylbenzene |
1065074-77-2 | 96% | 25g |
$467.00 | 2024-04-20 |
2-(Benzyloxy)-1-chloro-4-methylbenzene Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 2-(Benzyloxy)-1-chloro-4-methylbenzene
Introduction to 2-(Benzyloxy)-1-chloro-4-methylbenzene (CAS No. 1065074-77-2)
2-(Benzyloxy)-1-chloro-4-methylbenzene, identified by the Chemical Abstracts Service Number (CAS No.) 1065074-77-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, featuring a benzyloxy substituent at the para position relative to a chloro group on a methyl-substituted benzene ring, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.
The molecular structure of 2-(Benzyloxy)-1-chloro-4-methylbenzene consists of a benzene core with a chlorine atom at the ortho position to the methyl group and a benzyloxy group at the para position. This arrangement imparts distinct electronic and steric characteristics to the molecule, which can be exploited in medicinal chemistry for designing novel drug candidates. The presence of both electron-withdrawing (chloro) and electron-donating (benzyloxy) groups creates a balance of reactivity that facilitates further functionalization, making it a versatile building block in synthetic pathways.
In recent years, there has been growing interest in exploring the pharmacological potential of aromatic compounds with similar structural motifs. The combination of a chloro group and an ether linkage to a benzene ring has been observed in several known pharmaceuticals, where such structures contribute to enhanced binding affinity and metabolic stability. 2-(Benzyloxy)-1-chloro-4-methylbenzene represents an advanced scaffold that could serve as a precursor for developing new therapeutic agents targeting various disease pathways.
One of the most compelling aspects of 2-(Benzyloxy)-1-chloro-4-methylbenzene is its utility in constructing more complex molecules through cross-coupling reactions. The chloro substituent at the ortho position allows for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of aryl or heteroaryl groups at the meta position relative to the benzyloxy group. Similarly, the benzyloxy moiety can be further modified via nucleophilic aromatic substitution or oxidation reactions, providing access to diverse derivatives with tailored biological activities.
Recent advancements in computational chemistry have also highlighted the potential of 2-(Benzyloxy)-1-chloro-4-methylbenzene as a scaffold for drug design. Molecular modeling studies suggest that this compound can interact with biological targets through multiple binding modes, enhancing its suitability for developing multitargeted therapeutics. Furthermore, its rigid aromatic core provides favorable pharmacokinetic properties, such as improved solubility and reduced susceptibility to metabolic degradation.
The synthesis of 2-(Benzyloxy)-1-chloro-4-methylbenzene typically involves multi-step organic transformations starting from commercially available precursors like 4-methylphenol (thymol) or 4-methylbenzaldehyde. The process often begins with halogenation at the ortho position followed by etherification using benzyl halides or benzyl alcohol under basic conditions. Optimizing reaction conditions is crucial to achieve high yields and purity, as side reactions such as over-halogenation or dealkylation can complicate downstream applications.
In industrial settings, large-scale production of 2-(Benzyloxy)-1-chloro-4-methylbenzene requires careful consideration of cost-efficiency and environmental impact. Green chemistry principles have been increasingly applied to develop more sustainable synthetic routes, including solvent-free reactions or catalytic methods that minimize waste generation. Such approaches align with global efforts to promote environmentally responsible chemical manufacturing practices.
The pharmaceutical industry has shown particular interest in derivatives of 2-(Benzyloxy)-1-chloro-4-methylbenzene due to their potential as kinase inhibitors or antiviral agents. For instance, modifications at the benzyloxy group have been explored to enhance binding interactions with protein targets, while changes at the chloro-substituted ring have been investigated for improving oral bioavailability. These studies underscore the compound's versatility as a pharmacophore in drug discovery programs.
Future research directions may focus on exploring novel synthetic methodologies for 2-(Benzyloxy)-1-chloro-4-methylbenzene, leveraging transition-metal catalysis or photoredox systems to achieve more efficient transformations. Additionally, investigating its biological activity through high-throughput screening could uncover unexpected therapeutic applications that were not initially considered during initial development.
Overall, 2-(Benzyloxy)-1-chloro-4-methylbenzene (CAS No. 1065074-77-2) stands out as a promising intermediate in medicinal chemistry due to its structural features and synthetic utility. Its role in constructing complex bioactive molecules continues to be refined through ongoing research efforts aimed at expanding its applications across multiple therapeutic areas.
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